molecular formula C9H11N5O B12983146 3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B12983146
M. Wt: 205.22 g/mol
InChI Key: NHFHPXUXENOVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole ring, connected to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aminonitriles with amidines can lead to the formation of oxadiazole rings . The reaction conditions often involve the use of catalysts such as palladium and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another heterocyclic compound with a five-membered ring containing nitrogen atoms.

    Pyridine: A six-membered ring with one nitrogen atom, often used in medicinal chemistry.

    Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.

Uniqueness

What sets 3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine apart is its combination of a pyrimidine ring with an oxadiazole ring, providing a unique structural framework that can be exploited for various applications. This dual-ring system offers distinct electronic and steric properties that can enhance its interaction with biological targets and its stability under different conditions.

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine

InChI

InChI=1S/C9H11N5O/c10-4-1-3-7-13-9(14-15-7)8-11-5-2-6-12-8/h2,5-6H,1,3-4,10H2

InChI Key

NHFHPXUXENOVAY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=N2)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.